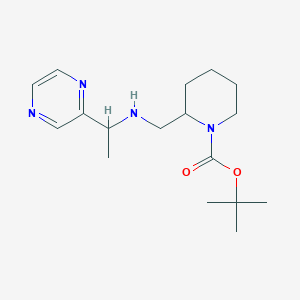

tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate

CAS No.: 1289388-36-8

Cat. No.: VC7836868

Molecular Formula: C17H28N4O2

Molecular Weight: 320.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289388-36-8 |

|---|---|

| Molecular Formula | C17H28N4O2 |

| Molecular Weight | 320.4 |

| IUPAC Name | tert-butyl 2-[(1-pyrazin-2-ylethylamino)methyl]piperidine-1-carboxylate |

| Standard InChI | InChI=1S/C17H28N4O2/c1-13(15-12-18-8-9-19-15)20-11-14-7-5-6-10-21(14)16(22)23-17(2,3)4/h8-9,12-14,20H,5-7,10-11H2,1-4H3 |

| Standard InChI Key | ZZBRODJIOYUUOZ-UHFFFAOYSA-N |

| SMILES | CC(C1=NC=CN=C1)NCC2CCCCN2C(=O)OC(C)(C)C |

| Canonical SMILES | CC(C1=NC=CN=C1)NCC2CCCCN2C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Features

tert-Butyl 2-(((1-(pyrazin-2-yl)ethyl)amino)methyl)piperidine-1-carboxylate belongs to the class of piperidine-carbamate derivatives, characterized by a piperidine core modified with a tert-butyl carbamate group and a pyrazine-containing side chain.

Structural Analysis

The compound’s structure comprises three key components:

-

Piperidine Ring: A six-membered nitrogen-containing heterocycle that confers conformational flexibility and serves as a scaffold for functionalization.

-

tert-Butyl Carbamate Group: A protective group that enhances solubility and stability, commonly used in peptide synthesis .

-

Pyrazine-Ethylamino Side Chain: A pyrazine ring (a diazine with two nitrogen atoms at positions 1 and 4) attached to an ethylamine linker, which may facilitate interactions with biological targets.

The stereochemistry at the piperidine C2 and C3 positions, as well as the orientation of the pyrazine moiety, could significantly influence its biochemical properties .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of piperidine-carbamate derivatives typically involves multi-step reactions:

-

Piperidine Functionalization: Introduction of an aminomethyl group at the C2 position via nucleophilic substitution or reductive amination.

-

Pyrazine-Ethylamine Coupling: Reaction of the aminomethyl-piperidine intermediate with 1-(pyrazin-2-yl)ethyl bromide or chloride under basic conditions.

-

Carbamate Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., DMAP) to install the tert-butyl carbamate group .

A representative synthesis route is summarized below:

Chemical Modifications

The compound’s reactivity is dominated by:

-

Carbamate Hydrolysis: Acidic or enzymatic cleavage of the tert-butyl group to yield a primary amine, enabling further conjugation .

-

Pyrazine Ring Functionalization: Electrophilic substitution at the pyrazine C3 or C5 positions, though steric hindrance from the ethyl group may limit reactivity.

-

Piperidine Ring Oxidation: Potential formation of N-oxides under strong oxidizing conditions, altering electronic properties .

Applications in Drug Development

PROTAC Linkers

Piperidine-carbamates are employed as semi-flexible linkers in PROTACs (Proteolysis-Targeting Chimeras), where they connect E3 ligase ligands to target protein binders . The tert-butyl group enhances solubility, while the pyrazine moiety may contribute to ternary complex stability .

Prodrug Design

The carbamate group serves as a prodrug motif, hydrolyzing in vivo to release active amines. For instance, similar compounds are investigated as prodrugs for antiviral agents .

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume